N-[2-(3-phenylpiperidin-1-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide
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Overview
Description
N-[2-(3-phenylpiperidin-1-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide is a complex organic compound that belongs to the class of triazoles. Triazoles are nitrogen-containing heterocyclic compounds known for their stability and wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science . This compound, in particular, has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-phenylpiperidin-1-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide typically involves a multi-step process. . The reaction is usually catalyzed by copper (CuAAC) and proceeds under mild conditions with high yields.
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Step 1: Synthesis of Azide and Alkyne Precursors
- The azide precursor can be synthesized from the corresponding amine by treatment with sodium azide.
- The alkyne precursor can be prepared by deprotonation of a terminal alkyne followed by reaction with an appropriate electrophile.
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Step 2: Cycloaddition Reaction
- The azide and alkyne precursors are combined in the presence of a copper catalyst (CuSO₄) and a reducing agent (sodium ascorbate) in a suitable solvent (e.g., water or t-butanol).
- The reaction mixture is stirred at room temperature until the formation of the triazole ring is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-phenylpiperidin-1-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-[2-(3-phenylpiperidin-1-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, with studies showing its efficacy against various cancer cell lines.
Biological Research: It is used as a molecular probe to study biological pathways and interactions due to its ability to form stable complexes with biomolecules.
Pharmaceuticals: The compound is explored for its potential as an antiviral and antimicrobial agent.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-[2-(3-phenylpiperidin-1-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and glycogen synthase kinase-3 (GSK-3).
Pathways Involved: It modulates signaling pathways like the PI3K/Akt and MAPK pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
N-[2-(3-phenylpiperidin-1-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety but differ in their biological activities and applications.
Triazole Derivatives: Compounds like fluconazole and voriconazole are triazole-based antifungal agents, whereas the target compound has broader applications, including anticancer and antiviral activities.
Similar Compounds
Piperine: An alkaloid with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects.
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal agent.
Properties
IUPAC Name |
N-[2-(3-phenylpiperidin-1-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O/c31-25(24-20-30(28-27-24)17-7-11-21-9-3-1-4-10-21)26-15-18-29-16-8-14-23(19-29)22-12-5-2-6-13-22/h1-6,9-10,12-13,20,23H,7-8,11,14-19H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLLJAFMIVHTPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCNC(=O)C2=CN(N=N2)CCCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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